molecular formula C10H19NO3 B196278 2-Octanamidoacetic acid CAS No. 14246-53-8

2-Octanamidoacetic acid

Cat. No. B196278
Key on ui cas rn: 14246-53-8
M. Wt: 201.26 g/mol
InChI Key: SAVLIIGUQOSOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04734424

Procedure details

Glycine (20 mmol) was reacted with octanoyl chloride (22 mmol) in the presence of NaOH (40 mmol) in a mixture of water and ether using the method described in Example 1 Part A. The crude crystalline product (3.06 g, 76%) was recrystallized from EtOAc (15 ml) to give the title compound (1.11 g, 28%), m.p. 105-107° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6](Cl)(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[OH-].[Na+]>O.CCOCC>[C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
22 mmol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
40 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude crystalline product (3.06 g, 76%) was recrystallized from EtOAc (15 ml)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.